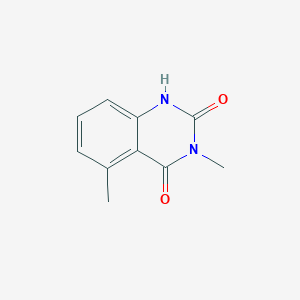

3,5-二甲基-1H-喹唑啉-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazoline-2,4-diones are found in bioactive compounds and commercial drugs, and they exhibit important biological activities . They are known to have a broad spectrum of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities .

Synthesis Analysis

Quinazoline-2,4-diones can be synthesized under atmospheric pressure in high yields from the reaction of CO2 with 2-aminobenzonitriles in the presence of [Bmim]Ac which acts as a dual solvent–catalyst . An easy one-pot three-components and straightforward synthesis of 3-substituted quinazoline-2,4-diones was designed, in both, the catalyst- and solvent-free conditions under microwave irradiation .Molecular Structure Analysis

Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .Chemical Reactions Analysis

The quinazoline-2,4-diones were isolated, with yields in the range of 30-65% . The compounds 3d, 3e, 3g, and 3h displayed moderate activity against α-amylase and/or α-glucosidase enzymes compared with the acarbose drug .Physical And Chemical Properties Analysis

The physical properties of quinazoline-2,4-diones include a melting point of 241.8-242.9 °C . The 1H-NMR (400 MHz, DMSO-d6) and 13C-NMR (100 MHz, DMSO-d6) spectra of the compound are also provided .科学研究应用

生物学和临床前重要性

喹唑啉衍生物因其生物活性而被广泛研究。值得注意的是,N-磺酰氨基嗪酮是一类包括3,5-二甲基-1H-喹唑啉-2,4-二酮衍生物的化合物,因其利尿、降压、抗炎和抗癌特性而受到认可。人们特别关注它们作为竞争性 AMPA 受体拮抗剂的作用,在治疗癫痫和精神分裂症等神经系统疾病方面显示出希望 (Elgemeie、Azzam 和 Elsayed,2019)。

将 CO2 转化为增值化学品

将 CO2 转化为有价值的化学品一直是应对气候变化的关键研究领域。喹唑啉-2,4(1H,3H)-二酮已使用基于离子液体的催化剂从邻氨基苯甲腈合成,展示了一种利用 CO2 作为原料的创新方法。这一过程证明了喹唑啉衍生物在促进可持续化学和碳捕获利用策略方面的潜力 (Zhang 等,2023)。

抗癌研究

喹唑啉衍生物因其抗癌特性而得到充分记录,大量研究支持其对各种癌症类型的有效性。它们已被确认为 EGFR 抑制剂,以及其他治疗性蛋白质靶标,对癌细胞具有广泛的活性。新型喹唑啉化合物的开发仍然是肿瘤学的一个有前途的领域 (Ravez、Castillo-Aguilera、Depreux 和 Goossens,2015)。

光电应用

除了生物医学应用之外,喹唑啉衍生物还被探索用于光电领域。对含有喹唑啉或嘧啶环的发光小分子和螯合物化合物的研究突出了它们在光致发光和电致发光中的潜力,为有机发光二极管 (OLED) 和其他电子设备的发展做出了贡献 (Lipunova、Nosova、Charushin 和 Chupakhin,2018)。

作用机制

Target of Action

Quinazoline derivatives have been reported to interact with various biological targets, including enzymes like α-amylase and α-glucosidase , and receptors like sphingosine-1-phosphate receptor 2 (S1PR2) .

Mode of Action

Some quinazoline-2,4-diones have been found to inhibit enzymes such as α-amylase and α-glucosidase . These enzymes are involved in the breakdown of complex carbohydrates, and their inhibition can help manage blood glucose levels, which is beneficial for diabetes treatment .

Biochemical Pathways

Given that some quinazoline-2,4-diones can inhibit α-amylase and α-glucosidase , it is plausible that this compound may impact carbohydrate metabolism pathways.

Result of Action

Some quinazoline-2,4-diones have been reported to exhibit moderate inhibitory activity against α-amylase and α-glucosidase enzymes . This could potentially lead to a decrease in the breakdown of complex carbohydrates and a subsequent reduction in blood glucose levels.

未来方向

属性

IUPAC Name |

3,5-dimethyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)9(13)12(2)10(14)11-7/h3-5H,1-2H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYMJGYLOBHVQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=O)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B2589656.png)

![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2589660.png)

![3-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2589668.png)

![N-[1-(benzotriazol-1-ylmethyl)pyridin-2-ylidene]benzamide](/img/structure/B2589672.png)